3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
This compound is a pyridazine derivative featuring a 3,4-dimethoxyphenyl substituent at position 3 and a sulfanyl-linked 1,2,4-oxadiazole moiety at position 5. The oxadiazole ring is further substituted with a 4-ethoxyphenyl group. The structure suggests moderate polarity due to the methoxy and ethoxy groups, which may influence solubility, lipophilicity (logP), and metabolic stability. Pyridazine and oxadiazole scaffolds are known for diverse biological activities, though specific data for this compound remains unexplored in the provided evidence .
Properties
IUPAC Name |
5-[[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-4-30-17-8-5-15(6-9-17)23-24-21(31-27-23)14-32-22-12-10-18(25-26-22)16-7-11-19(28-2)20(13-16)29-3/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCKDPXKUCLKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the pyridazine core with 3,4-dimethoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a suitable hydrazide with an ethoxy-substituted nitrile under dehydrating conditions.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole derivative with a thiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups if present, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biology: The compound is investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Industry: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The target compound is compared below with two analogs:
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine ()
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (Compound 7a, )
Table 1: Structural and Physicochemical Comparison
Hypothesized Functional Implications
The 4-ethoxyphenyl substituent on the oxadiazole may confer higher lipophilicity than the 3-trifluoromethylphenyl group (), which is strongly electron-withdrawing. This could influence membrane permeability and metabolic stability .
Sulfanyl vs. Sulfonate Groups
- The sulfanyl (thioether) group in the target and compounds is less polar than the sulfonate in Compound 7a (), suggesting better membrane penetration but lower aqueous solubility .
Electron-Withdrawing vs. Electron-Donating Groups
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 414.49 g/mol. The structural features include a pyridazine ring, oxadiazole moiety, and methoxy groups which are known to influence biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, which may contribute to its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in cells.
- Antimicrobial Activity : Studies have indicated that derivatives containing oxadiazole and pyridazine rings exhibit antimicrobial properties. The compound's structure may allow it to interact with bacterial cell membranes or disrupt metabolic pathways.
- Cytotoxic Effects : Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins.
Biological Activity Data Table
Case Studies
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Antioxidant Properties :
- In vitro studies demonstrated that the compound exhibited significant radical scavenging activity, comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative damage in various diseases.
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Antimicrobial Studies :
- A study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed notable inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
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Cytotoxicity Assays :
- In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound induced cell death at micromolar concentrations. Flow cytometry revealed that it triggered apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
